molecular formula C20H28N4O B040165 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline CAS No. 122009-54-5

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline

Cat. No. B040165
M. Wt: 340.5 g/mol
InChI Key: SILQTPIQCRBVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, also known as APQ, is a chemical compound that has been studied for its potential use in scientific research. APQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism Of Action

The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C (PKC), Akt, and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation, survival, and migration.

Biochemical And Physiological Effects

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in lab experiments is its ability to inhibit the growth and metastasis of tumors in animal models, which may be useful in the development of new cancer therapies. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in human clinical trials.

Scientific Research Applications

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to inhibit the growth and metastasis of tumors in animal models.

properties

CAS RN

122009-54-5

Product Name

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H28N4O/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3

InChI Key

SILQTPIQCRBVFV-UHFFFAOYSA-N

SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C

Other CAS RN

122009-54-5

synonyms

2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline
2-APPOQ

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-(4-allyl-l-piperazinyl)-4-chloroquinazoline (3.0 g) obtained in Example 2 was suspended in 20 ml of N,N-dimethylformamide, and under ice cooling, 1 g of 1-pentanol and 0.5 g of sodium hydride (oily, 60 %) were added. The mixture was then stirred at room temperature for 4 hours. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure, and the residue was subjected to silica gel column chromatography [eluted with chloroform/methanol (30:1, v/v)] to give 2-(4-allyl-l-piperazinyl)-4-pentyloxyquinazoline as a pale yellow oil.
Name
2-(4-allyl-l-piperazinyl)-4-chloroquinazoline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 30 ml of N,N-dimethylformamide was suspended 3.6 g of 2-(4-allyl-l-piperazinyl)-4(3H)-quinazolinone obtained in Example 1. With stirring under ice cooling, 3.6 g of pentyl iodide and 0.95 g of sodium hydride (oily, 60 %) were added to the suspension. The mixture was then stirred at 60° C. for 2.5 hours. Ice water (100 ml) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography [eluted with chloroform/methanol (30:1, v/v)] to give 4.0 g of 2-(4-allyl-l-piperazinyl)-4-pentyloxyquinazoline as a pale yellow oil.
Name
2-(4-allyl-l-piperazinyl)-4(3H)-quinazolinone
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.